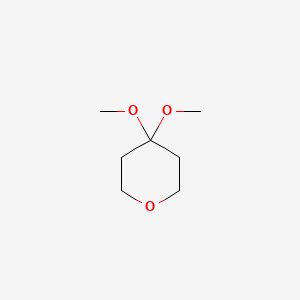

4,4-Dimethoxy-tetrahydro-4H-pyran

Description

Significance of Oxygen-Containing Heterocycles in Organic Synthesis and Medicinal Chemistry

Oxygen-containing heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence underscores their importance in biological processes and, consequently, in the fields of organic synthesis and medicinal chemistry. The pyran ring system, a six-membered heterocycle containing one oxygen atom, is a particularly significant scaffold. mjbas.com The stability and specific reactivity conferred by the oxygen atom within the ring make these compounds versatile building blocks for constructing complex molecular architectures. chemicalbook.com The development of efficient and environmentally friendly methods, such as multi-component reactions, to synthesize these heterocyclic molecules has become a major focus in modern organic chemistry. mjbas.com

The Unique Role of Tetrahydropyrans as Versatile Chemical Scaffolds

Tetrahydropyrans, the saturated derivatives of pyran, are a prominent class of oxygen-containing heterocycles. The tetrahydropyran (B127337) (THP) moiety is a key structural component in numerous bioactive natural products and is widely used in drug discovery. chemicalbook.com The non-planar, chair-like conformation of the tetrahydropyran ring allows for precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. Furthermore, the ether linkage in the ring is generally stable to many reaction conditions, yet it can be cleaved under specific acidic conditions, a feature exploited in protecting group chemistry. Tetrahydro-4H-pyran-4-one, a key precursor to the title compound, serves as a vital intermediate in the synthesis of complex organic molecules and has been investigated for its potential in developing treatments for cognitive disorders. chemicalbook.com

Overview of 4,4-Dimethoxy-tetrahydro-4H-pyran as a Key Synthetic Intermediate and Precursor for Derivatization

This compound is a valuable derivative of tetrahydro-4H-pyran-4-one. It functions primarily as a protected or "masked" form of the ketone. In multi-step syntheses, it is often necessary to temporarily deactivate a reactive functional group, like a ketone, to prevent it from interfering with reactions occurring elsewhere in the molecule. The acetal (B89532) group in this compound serves this purpose effectively. It is stable under neutral and basic conditions but can be readily hydrolyzed back to the parent ketone under acidic conditions. This compound is not just a protecting group; it is also a precursor for creating other useful synthetic intermediates, such as 4-methoxy-5,6-dihydro-2H-pyran through an elimination reaction. researchgate.net Its utility as a building block makes it a significant compound in the synthesis of pharmaceuticals and other advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-8-7(9-2)3-5-10-6-4-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZWVZPRCICVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391695 | |

| Record name | 4,4-dimethoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28218-71-5 | |

| Record name | 4,4-dimethoxyoxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Dimethoxy Tetrahydro 4h Pyran and Its Functionalized Congeners

Established Synthetic Routes to 4,4-Dimethoxy-tetrahydro-4H-pyran from Precursor Molecules

The primary and most direct method for synthesizing this compound involves the acetalization of its corresponding ketone, tetrahydro-4H-pyran-4-one. This precursor serves as a versatile building block in organic synthesis. chemicalbook.com The stability and reactivity of this ketone make it an ideal starting point for constructing the target dimethoxy compound. chemicalbook.com

Acetalization Reactions of Tetrahydro-4H-pyran-4-one

The conversion of tetrahydro-4H-pyran-4-one to this compound is a classic example of a ketalization reaction. This reaction involves treating the ketone with an excess of methanol (B129727) in the presence of a catalyst to form the corresponding dimethyl ketal. The process is an equilibrium reaction, and specific conditions are required to drive it towards the product side.

Brønsted acids are commonly employed catalysts for the acetalization of ketones. Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TsOH) are effective in protonating the carbonyl oxygen of tetrahydro-4H-pyran-4-one. nih.govnih.gov This initial protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methanol. The reaction proceeds through a hemiacetal intermediate, which is then further protonated at the hydroxyl group. Subsequent elimination of a water molecule forms an oxocarbenium ion, which is then attacked by a second molecule of methanol to yield the final this compound product after deprotonation.

To achieve high yields of this compound, optimization of reaction parameters is crucial. researchgate.net Since acetalization is a reversible process, the removal of water is essential to shift the equilibrium towards the formation of the ketal.

Temperature: The reaction is often performed at reflux temperature to increase the reaction rate. However, the specific temperature must be controlled to prevent potential side reactions or degradation of the starting material or product.

Solvent: Methanol typically serves as both the reacting nucleophile and the solvent, ensuring a large excess is present to favor product formation. In some cases, a co-solvent like toluene (B28343) may be used to facilitate the azeotropic removal of water using a Dean-Stark apparatus.

Stoichiometry: A significant molar excess of methanol is used relative to tetrahydro-4H-pyran-4-one. The amount of acid catalyst is typically kept low (catalytic amounts) to prevent unwanted side reactions, though the optimal loading needs to be determined empirically.

| Parameter | Condition | Purpose |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | To protonate the carbonyl and activate it for nucleophilic attack. |

| Reagent | Methanol (large excess) | Acts as both nucleophile and solvent, driving the equilibrium. |

| Temperature | Reflux | To increase reaction rate. |

| Water Removal | Dean-Stark trap (with co-solvent like toluene) or desiccants | To shift the equilibrium towards the product side. |

Synthesis of Tetrahydro-4H-pyran-4-one as a Key Synthon

The availability of tetrahydro-4H-pyran-4-one is critical for the synthesis of its derivatives. chemicalbook.com This key synthon can be prepared through various routes. One patented method involves a multi-step process starting from 3-chloropropionyl chloride and ethylene. google.com These reactants, in the presence of aluminum trichloride, form an intermediate that is subsequently hydrolyzed to give 1,5-dichloropentanone. google.com The final cyclization to tetrahydro-4H-pyran-4-one is achieved by heating 1,5-dichloropentanone in the presence of aqueous phosphoric acid and sodium dihydrogen phosphate (B84403). google.com

Another documented synthesis starts from bis(2-chloroethyl)ether. chemicalbook.com In this procedure, bis(2-chloroethyl)ether is reacted with carbon dioxide in ethanol, catalyzed by a Zr-Ce-Ti-Al composite oxide and cesium iodide at 90°C and elevated pressure, yielding tetrahydro-4H-pyran-4-one with high purity and yield. chemicalbook.com

| Starting Material(s) | Key Reagents/Catalysts | Product | Yield | Reference |

| 3-Chloropropionyl chloride, Ethylene | AlCl₃, HCl, H₃PO₄, NaH₂PO₄ | Tetrahydro-4H-pyran-4-one | Not specified | google.com |

| Bis(2-chloroethyl)ether, CO₂ | Zr-Ce-Ti-Al composite oxide, CsI, Ethanol | Tetrahydro-4H-pyran-4-one | 95.9% | chemicalbook.com |

Development of Novel Catalytic Systems for Enhanced Synthesis Efficiency

While traditional Brønsted acids are effective, the development of novel catalytic systems aims to improve reaction efficiency, selectivity, and environmental friendliness. This includes the exploration of Lewis acids and alternative Brønsted acids that can operate under milder conditions. mjbas.com

Exploration of Lewis Acid Catalysis (e.g., TiCl₄, BF₃·Et₂O) and Brønsted Acid Catalysis

Lewis acids such as titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·Et₂O), and zirconium tetrachloride (ZrCl₄) are powerful catalysts for acetal (B89532) formation. researchgate.netnih.gov They function by coordinating to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and thus more reactive towards weak nucleophiles like methanol. Lewis acid-catalyzed reactions can often be performed under milder conditions and may offer higher selectivity compared to strong Brønsted acids, which can sometimes promote side reactions. researchgate.net The choice of Lewis acid can influence the reaction rate and yield, with catalysts like ZrCl₄ being noted for their efficiency and potential as a "green" catalyst option. researchgate.net

The use of different Brønsted acids, such as phosphomolybdic acid, has also been explored in related syntheses of tetrahydropyran (B127337) structures. organic-chemistry.org These catalysts can offer advantages like water tolerance and ease of handling, contributing to more efficient and environmentally benign synthetic protocols. nih.govorganic-chemistry.org

| Catalyst Type | Example(s) | Mechanism of Action | Potential Advantages |

| Brønsted Acid | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | Readily available, well-established methods. nih.gov |

| Lewis Acid | TiCl₄, BF₃·Et₂O, ZrCl₄ | Coordination to carbonyl oxygen | High efficiency, milder reaction conditions, potential for higher selectivity. researchgate.netnih.gov |

Application of Heterogeneous Catalysts (e.g., ZnO nanoparticles, Ag/Fe₃O₄@starch, ZrCl₄@Arabic Gum)

Heterogeneous catalysts are central to modern organic synthesis due to their ease of separation, potential for recyclability, and reduced environmental impact compared to homogeneous counterparts. nih.gov The synthesis of pyran derivatives, including the acetalization to form this compound, can be significantly enhanced by various solid-supported catalysts that act as Lewis acids to activate the carbonyl group of the precursor.

Zinc Oxide (ZnO) Nanoparticles: ZnO nanoparticles have emerged as an efficient, inexpensive, and non-toxic heterogeneous catalyst for various organic transformations, including the synthesis of pyran derivatives. researchgate.netajgreenchem.com Their high catalytic activity is largely attributed to a high surface-area-to-volume ratio. researchgate.net In reactions for synthesizing pyran structures like tetrahydrobenzo[b]pyrans, ZnO nanoparticles have demonstrated high efficiency and reusability. researchgate.netajgreenchem.com For the synthesis of this compound, ZnO nanoparticles would catalyze the acetalization of tetrahydro-4H-pyran-4-one by acting as a Lewis acid, activating the carbonyl carbon towards nucleophilic attack by methanol. Studies on related pyran syntheses show that the catalyst can often be recovered by simple filtration and reused for multiple cycles with only a slight decrease in activity. researchgate.netajgreenchem.com

Ag/Fe₃O₄@starch: Bionanocomposites represent a frontier in green catalysis, leveraging abundant natural polymers like starch as catalyst supports. wikimedia.org While direct data on Ag/Fe₃O₄@starch is limited, the closely related CuFe₂O₄@starch has been successfully employed as a magnetically recyclable catalyst for the synthesis of 4H-pyran derivatives. wikimedia.org In this system, the Fe₃O₄ core provides magnetic separability, while the starch acts as a biodegradable support. The catalytically active metal ions (like Ag⁺ or Cu²⁺) function as Lewis acids, enhancing the electrophilicity of the carbonyl group to facilitate the reaction. wikimedia.org Similarly, silver nanoparticles supported on other biopolymer composites have been used to catalyze the synthesis of various 4H-pyrans. nih.gov A hypothetical Ag/Fe₃O₄@starch catalyst would combine the benefits of a green, inexpensive support with a catalytically active metal and a simple, magnetic work-up procedure, making it a promising candidate for sustainable chemical production.

ZrCl₄@Arabic Gum: Zirconium(IV) chloride (ZrCl₄) is a potent Lewis acid that, when immobilized on Arabic gum, forms a highly effective, heterogeneous, and recyclable catalyst (ZrCl₄@Arabic Gum). acs.org This catalyst has been successfully used in the solvent-free, multi-component synthesis of dihydropyran derivatives. acs.org The Arabic gum serves as a biodegradable, non-toxic support matrix for the ZrCl₄ nanoparticles. The catalyst's advantages include high reaction efficiency, short reaction times, and simple operational procedures. acs.org Its proven efficacy in forming the pyran ring system under green conditions makes it a strong candidate for catalyzing the acetalization of tetrahydro-4H-pyran-4-one.

| Catalyst | Related Synthesis | Key Advantages | Recyclability | Source |

|---|---|---|---|---|

| ZnO Nanoparticles | Tandem Knoevenagel-Michael-Cyclocondensation for Pyran Derivatives | High yield, short reaction time, low cost, non-toxic. | Effective for at least 5 cycles with minimal activity loss. | researchgate.netajgreenchem.com |

| CuFe₂O₄@starch | One-pot, three-component synthesis of 4H-pyrans. | Magnetically separable, biodegradable support, room temperature reaction. | Reusable for at least 6 cycles with high product yields (89-96%). | wikimedia.org |

| ZrCl₄@Arabic Gum | Solvent-free synthesis of Dihydropyran derivatives. | High efficiency, short reaction time, solvent-free conditions. | Recyclable without significant loss of catalytic ability. | acs.org |

Green Chemistry Approaches: Solvent-Free and Aqueous Media Reactions

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this involves moving away from traditional volatile organic solvents and exploring solvent-free or aqueous reaction systems.

Solvent-free, or neat, reaction conditions are highly desirable as they minimize waste, reduce purification costs, and can sometimes lead to higher reaction rates. The use of catalysts like ZrCl₄@Arabic Gum for dihydropyran synthesis exemplifies a successful solvent-free approach that proceeds efficiently at moderate temperatures (50 °C). acs.org

The use of water as a reaction medium is another cornerstone of green chemistry. While the formation of acetals is a condensation reaction that produces water, making aqueous media seem counterintuitive, certain catalytic systems can function effectively. For instance, the synthesis of various pyran derivatives has been successfully achieved in ethanol-water mixtures. nih.gov Furthermore, simple starch has been used as a catalyst in an aqueous solution to promote the synthesis of tetrahydrobenzo[b]pyrans, demonstrating the feasibility of using water as a benign solvent. nih.gov

The economic and environmental viability of a synthetic process is greatly enhanced by the ability to recycle and reuse the catalyst.

Heterogeneous Metal Catalysts: As previously discussed, solid-supported catalysts like ZnO nanoparticles, CuFe₂O₄@starch, and ZrCl₄@Arabic Gum are designed for recyclability. researchgate.netwikimedia.orgacs.org Magnetic nanocatalysts, such as those with an Fe₃O₄ core, offer a particularly simple method of recovery using an external magnet, avoiding the need for filtration. wikimedia.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a greener alternative to volatile organic solvents. Poly(ionic liquid)s have been developed as efficient and recyclable catalysts for reactions like the methanolysis of PET, where they can be recovered by simple filtration and reused multiple times without a significant drop in performance. This demonstrates their potential as recyclable catalytic systems for reactions like acetal formation.

Starch Solution: Unmodified, raw starch can act as a simple, biodegradable, and remarkably effective catalyst for the synthesis of various heterocyclic compounds, including pyran derivatives. nih.gov Its catalytic activity stems from the abundance of hydroxyl groups capable of forming hydrogen bonds with substrates, thereby activating them. The use of a simple starch solution at a moderate temperature (50 °C) has been shown to effectively catalyze the synthesis of tetrahydrobenzo[b]pyrans and dihydropyrano[c]chromenes. nih.gov

| Catalyst Type | Example | Reaction Context | Key Green Feature | Source |

|---|---|---|---|---|

| Magnetic Bionanocatalyst | CuFe₂O₄@starch | 4H-Pyran Synthesis | Magnetically recovered, biodegradable support, reusable >6 times. | wikimedia.org |

| Metal Oxide Nanoparticle | ZnO NPs | Pyran Derivative Synthesis | Recovered by filtration, reusable >5 times. | ajgreenchem.com |

| Biopolymer Solution | Starch Solution | Tetrahydrobenzo[b]pyran Synthesis | Biodegradable, renewable, inexpensive, used in aqueous solution. | nih.gov |

Scalability and Process Intensification in this compound Production

Transitioning a synthetic route from the laboratory bench to industrial production requires a focus on scalability and process intensification. Process intensification refers to the development of smaller, cleaner, safer, and more energy-efficient technologies. rsc.org For this compound, this involves optimizing reaction parameters, implementing advanced reactor technology, and controlling reaction equilibria to maximize throughput and yield. The successful scale-up to pilot plant and multi-kilogram production has been reported for its direct precursor, tetrahydro-4H-pyran-4-one, indicating the industrial relevance of this class of compounds. acs.org

Design of Experiments (DoE) for Parameter Optimization (e.g., catalyst loading, solvent polarity)

Design of Experiments (DoE) is a statistical methodology used to rapidly optimize reaction and process parameters by varying multiple factors simultaneously. acs.org Instead of the traditional "one-factor-at-a-time" approach, DoE allows for a comprehensive understanding of the interactions between variables such as temperature, pressure, reaction time, and reactant and catalyst concentrations. For the synthesis of this compound, a DoE approach could be used to efficiently determine the optimal conditions to maximize yield. Factors to be investigated would include the molar ratio of methanol to the ketone precursor, catalyst loading, temperature, and choice of solvent (or lack thereof). By mapping the reaction space, DoE can identify the ideal parameters with a minimal number of experiments, accelerating development and improving process robustness. acs.org

Implementation of Continuous Flow Reactors for Industrial Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial synthesis, including superior heat and mass transfer, enhanced safety, and the potential for straightforward automation and integration of in-line analysis. The production of the related compound tetrahydropyran (THP) from biomass-derived dihydropyran has been successfully demonstrated in a continuous flow reactor using a Ni/SiO₂ catalyst, achieving high selectivity (>99.8%) and yield (98%). rsc.orgosti.gov This precedent strongly supports the implementation of a similar flow process for the synthesis of this compound. A packed-bed reactor containing a heterogeneous catalyst (such as ZnO NPs or ZrCl₄@Arabic Gum) could be used, with a continuous feed of tetrahydro-4H-pyran-4-one and methanol, to enable large-scale, efficient, and consistent production.

Strategies for Equilibrium Control and Product Yield Maximization (e.g., continuous water removal)

The formation of an acetal from a ketone and an alcohol is a reversible, equilibrium-limited reaction. organicchemistrytutor.comyoutube.com To achieve high yields of this compound, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle. youtube.com

There are two primary strategies to achieve this:

Use of Excess Reagent: The reaction can be driven forward by using a large excess of one of the reactants, typically the less expensive one. In this case, using methanol as the reaction solvent would provide a large molar excess, favoring the formation of the dimethyl acetal. youtube.com

Removal of Water: A more effective and common strategy is the continuous removal of the water byproduct as it is formed. organicchemistrytutor.comorganic-chemistry.org This can be accomplished through several methods, particularly in a continuous flow setup. Physical methods include using molecular sieves which physically trap water molecules. organicchemistrytutor.com In batch processes, a Dean-Stark apparatus can be used to azeotropically remove water. Chemical methods involve adding a dehydrating agent, such as trimethyl orthoformate, which reacts with the water produced to form inert byproducts. organic-chemistry.org Implementing a continuous water removal strategy is crucial for maximizing the conversion and final yield of this compound in an industrial setting.

Multicomponent Reaction Strategies for Diverse 4H-Pyran Derivative Libraries

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in modern organic synthesis for the creation of molecularly diverse compound libraries from simple starting materials in a single step. mjbas.com These reactions are particularly valuable in medicinal chemistry and drug discovery due to their high atom economy, operational simplicity, and ability to rapidly generate complex molecules. mjbas.comresearchgate.net The synthesis of 4H-pyran derivatives, a scaffold present in numerous natural and synthetic bioactive compounds, has greatly benefited from MCR strategies. scilit.combenthamdirect.comeurekaselect.com These strategies often employ catalyzed one-pot reactions that are environmentally benign, sometimes proceeding in green solvents like water or ethanol, and offering advantages such as mild reaction conditions, short reaction times, and high yields. mjbas.comscielo.brnih.gov

A prominent and widely utilized multicomponent strategy for synthesizing polyfunctionalized 4H-pyrans is the one-pot condensation of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound. nih.gov This three-component reaction is remarkably versatile, allowing for a wide range of substituents on the final pyran ring depending on the choice of starting materials. The 1,3-dicarbonyl component is typically an active methylene (B1212753) compound such as ethyl acetoacetate, acetylacetone (B45752), or a cyclic variant like dimedone (5,5-dimethylcyclohexane-1,3-dione). scielo.brnih.gov

The reaction mechanism generally proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolized 1,3-dicarbonyl compound. The final step involves intramolecular cyclization and subsequent tautomerization to yield the stable 4H-pyran ring system. nih.gov

A diverse array of catalysts has been developed to promote this transformation efficiently and under environmentally friendly conditions. These include:

Biopolymers: Naturally occurring sodium alginate has been used as a green, reusable organocatalyst in water at room temperature, providing good to excellent yields. nih.gov

Heterogeneous Catalysts: Solid catalysts are advantageous due to their ease of separation and reusability. Examples include neodymium(III) oxide (Nd2O3) mjbas.com, copper ferrite (B1171679) nanoparticles supported on starch (CuFe2O4@starch) nih.gov, and mixed metal oxides like Mg/La. eurekaselect.com

Brønsted Acids: Dodecyl benzenesulfonic acid (DBSA) can act as both a catalyst and a surfactant, creating a microemulsion system in water to accelerate the reaction. scielo.br

Ionic Liquids: Acidic ionic liquids such as 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate have been employed as reusable and efficient catalysts. researchgate.net

Basic Catalysts: Potassium hydroxide (B78521) loaded on calcium oxide has been effective in solvent-free conditions. growingscience.com

The choice of aldehyde can include aromatic aldehydes with both electron-donating and electron-withdrawing groups, which generally convert to the desired products in good to excellent yields. researchgate.net

Table 1: Examples of Catalysts and Conditions for the Synthesis of 4H-Pyran Derivatives

| Catalyst | Dicarbonyl Compound | Aldehyde | Solvent | Time | Yield (%) | Reference |

| Sodium Alginate (SA) | Methyl 3-oxobutanoate | Benzaldehyde | Water | 10 min | 95 | nih.gov |

| Nd2O3 | Ethyl acetoacetate | 4-Chlorobenzaldehyde | Water | 45 min | 93 | mjbas.com |

| CuFe2O4@starch | Dimedone | 4-Chlorobenzaldehyde | Ethanol | 10 min | 98 | nih.gov |

| DBSA | Cyclohexanedione | Benzaldehyde | Water | 30 min | 95 | scielo.br |

| 20% KOH/CaO | Ethyl acetoacetate | Benzaldehyde | Solvent-free | - | 92 | growingscience.com |

| [H2-DABCO][H2PO4]2 | Dimedone | 4-Nitrobenzaldehyde | - | 15 min | 96 | researchgate.net |

The multicomponent reaction between aldehydes, malononitrile, and unsymmetrical 1,3-dicarbonyl compounds can potentially lead to different regioisomers. However, the reaction is often highly regioselective, yielding a single primary product. The regioselectivity is crucial for the controlled synthesis of specific 4H-pyran architectures.

Mechanistic studies, including Density Functional Theory (DFT) calculations, have been performed to elucidate the reaction pathway and explain the observed regioselectivity. nih.gov For the reaction of benzaldehyde, malononitrile, and methyl 3-oxobutanoate catalyzed by sodium alginate in water, DFT analysis confirmed the accepted mechanism involving Knoevenagel condensation, Michael addition, cyclization, and tautomerization. nih.gov The calculations showed that the formation of the 2-amino-3-cyano-4H-pyran derivative is thermodynamically favored. nih.gov The amphoteric nature of water was found to play a significant role in accelerating the reaction rate compared to non-polar organic solvents. nih.gov The catalyst, such as sodium alginate, facilitates the initial deprotonation of malononitrile, which is a key step for initiating the reaction sequence. nih.gov The specific interactions between the catalyst and the reactants guide the intermediates through a low-energy pathway, ensuring high regioselectivity for the final pyran structure.

Mechanistic Investigations of Reactions Involving 4,4 Dimethoxy Tetrahydro 4h Pyran

Detailed Mechanisms of Acetal (B89532) Formation and Hydrolysis

The formation and hydrolysis of the ketal group in 4,4-dimethoxy-tetrahydro-4H-pyran are classic examples of nucleophilic substitution at a carbonyl carbon, proceeding through several well-defined intermediate stages. These reactions are typically catalyzed by acid. rsc.orgtotal-synthesis.com

The acid-catalyzed hydrolysis of this compound to its parent ketone, tetrahydropyran-4-one, and two equivalents of methanol (B129727) is a stepwise process initiated by protonation. nih.gov

The reaction commences with the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H-A). nih.govorganic-chemistry.org This converts the methoxy group into a good leaving group (methanol). The departure of the methanol molecule is assisted by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxonium ion. nih.gov This intermediate is highly electrophilic.

A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. nih.gov Subsequent deprotonation of the resulting intermediate by a base (e.g., water or the conjugate base of the catalyst) yields a neutral hemiketal (or hemiacetal) intermediate. nih.govnih.gov

The process repeats for the second methoxy group. The hydroxyl group of the hemiketal is protonated, converting it into a good leaving group (water). Elimination of water results in the formation of a protonated ketone. nih.gov Finally, deprotonation of this species yields the final product, tetrahydropyran-4-one, and regenerates the acid catalyst. nih.govorganic-chemistry.org

The key intermediates in this hydrolytic pathway are summarized in the table below.

| Step | Intermediate Name | Structure | Key Features |

| 1 | Protonated Ketal | One methoxy group is protonated, making it a good leaving group. | |

| 2 | Oxonium Ion | A resonance-stabilized cation; highly electrophilic at the carbon atom. | |

| 3 | Hemiketal | A neutral intermediate with both a hydroxyl and a methoxy group on the same carbon. | |

| 4 | Protonated Ketone | The final cationic intermediate before deprotonation to the product. |

This table illustrates the major species formed during the acid-catalyzed hydrolysis of this compound.

The formation and hydrolysis of acetals and ketals are reversible equilibrium processes. rsc.orgnih.gov The direction of the reaction is governed by Le Chatelier's principle. To favor the formation of this compound from tetrahydropyran-4-one, an excess of methanol is used, and water is typically removed from the reaction mixture. nih.gov Conversely, to drive the hydrolysis reaction forward, a large excess of water is used. nih.gov

The ketal functionality in this compound serves as a protecting group for the ketone. This group is stable under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents. rsc.org The removal (deprotection) of this group requires acidic conditions.

Selective deprotection can be achieved by using mild acid catalysts, which allow for the cleavage of the ketal without affecting other acid-sensitive functional groups that might be present in a more complex molecule. koreascience.krorganic-chemistry.org Various reagents have been developed for the mild deprotection of related tetrahydropyranyl (THP) ethers, a principle that extends to cyclic ketals. organic-chemistry.orgnih.gov For instance, pyridinium (B92312) p-toluenesulfonate (PPTS), known for its lower acidity, is often used for the removal of THP groups and can be applied for the gentle hydrolysis of ketals like this compound. total-synthesis.com The choice of solvent can also influence the outcome; for example, performing the reaction in methanol would favor the ketal, while using aqueous solutions promotes hydrolysis. total-synthesis.com

| Condition | Favored Reaction | Rationale |

| Excess Methanol, Water Removal | Ketal Formation | Shifts equilibrium toward products. |

| Excess Water, Acid Catalyst | Ketal Hydrolysis | Shifts equilibrium toward reactants (ketone and alcohol). nih.gov |

| Neutral or Basic (e.g., NaOH) | No Reaction | The alkoxy groups are poor leaving groups without protonation. rsc.org |

| Mild Acid (e.g., PPTS) in Alcohol | Selective Deprotection | Allows for cleavage under conditions that spare more sensitive groups. total-synthesis.com |

This table summarizes the conditions influencing the equilibrium between this compound and its hydrolysis products.

Exploration of Ring-Opening Reactions of the Tetrahydropyran (B127337) Core

While the primary reactivity of this compound involves the ketal functional group, the tetrahydropyran ring itself can undergo cleavage under specific, typically harsh, conditions.

The tetrahydropyran ring is a cyclic ether. Like other ethers, it can undergo acid-catalyzed ring-opening. youtube.com The mechanism begins with the protonation of the ring's ether oxygen, which activates the C-O bonds toward nucleophilic attack. masterorganicchemistry.comchegg.com

Following protonation, a nucleophile present in the medium attacks one of the adjacent carbon atoms (C2 or C6). This attack proceeds via an SN2-like mechanism, leading to the opening of the ring. In reactions of substituted tetrahydropyrans, the site of nucleophilic attack is influenced by both steric and electronic factors. youtube.comyoutube.com The transition state can have significant carbocation character, especially if one of the carbons adjacent to the ring oxygen is tertiary. masterorganicchemistry.com This leads to a preference for attack at the more substituted carbon, similar to the opening of protonated epoxides. masterorganicchemistry.comchegg.com For this compound, the carbons adjacent to the ring oxygen are both secondary, so a strong regiochemical preference is not immediately obvious without considering other factors. The formation of an intermediate oxocarbenium ion is a key feature of many tetrahydropyran ring-forming and ring-opening reactions. nih.govrsc.org

Substituents on the tetrahydropyran ring can significantly influence the rate and outcome of ring-opening reactions. nih.govmontclair.edu The 4,4-dimethoxy group in the target molecule is electronically neutral with respect to the ether oxygen at position 1 and the adjacent carbons (C2 and C6). Its primary role is to provide stability to the ketal function. However, its presence sterically hinders the "backside" of the ring, which could potentially influence the approach of nucleophiles in concerted pathways, although this effect is likely minimal.

The stability of the tetrahydropyran ring is generally high compared to smaller cyclic ethers like tetrahydrofuran (B95107) or epoxides, which possess greater ring strain. youtube.com Therefore, more forcing conditions are typically required to achieve ring-opening of the tetrahydropyran core.

Direct ring-opening of the tetrahydropyran ring by a nucleophile, without prior acid catalysis, is generally not a favorable process. The alkoxide that would need to be displaced is a poor leaving group. Consequently, the tetrahydropyran ring is quite resistant to nucleophilic attack.

Studies involving highly reactive nucleophiles like Grignard reagents have shown that while they can open strained cyclic ethers like tetrahydrofuran, the tetrahydropyran ring is often unreactive under similar conditions. researchgate.net This highlights the inherent stability of the six-membered ring. For a nucleophilic ring-opening to occur, the ring would likely need to be activated by incorporating strong electron-withdrawing groups on the ring or by using highly specialized and reactive nucleophiles under forcing conditions. nih.gov

Oxidative Transformations of the this compound Skeleton

The saturated skeleton of this compound is generally robust towards oxidation. However, the geminal dimethoxy group, a ketal, represents a site of reactivity. The primary oxidative transformation involving this moiety is its deprotection to the parent ketone, tetrahydro-4H-pyran-4-one. This conversion is a valuable synthetic operation, as the ketal often serves as a protecting group for the ketone functionality.

Oxidative deprotection methods offer an alternative to standard acidic hydrolysis and can be performed under mild and non-aqueous conditions. tsijournals.com Various reagents have been developed to facilitate this transformation. For instance, certain peroxodisulfate compounds can efficiently convert ketals to their corresponding carbonyl compounds. tsijournals.com The reaction typically proceeds in an aprotic solvent like acetonitrile, and the mild conditions prevent over-oxidation of the resulting ketone. tsijournals.com While specific studies on the this compound skeleton are not extensively documented, the general reactivity of tetrahydropyranyl (THP) ethers and related ketals provides a strong precedent for this transformation. tsijournals.com

The process involves the oxidative cleavage of the C-O bonds of the ketal, regenerating the carbonyl group. This method is advantageous when other acid-sensitive functional groups are present in the molecule.

Table 1: Examples of Oxidative Deprotection of Ketal and Acetal Groups

| Substrate Type | Oxidizing System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetal | DBDABCOPDS in Acetonitrile | Aldehyde | Excellent | tsijournals.com |

| Ketal | DBDABCOPDS in Acetonitrile | Ketone | Excellent | tsijournals.com |

This table illustrates the general applicability of oxidative deprotection methods to functional groups similar to the one in this compound.

Cycloaddition Chemistry of 4H-Pyran-4-ones

Shifting focus to the unsaturated analogue, 4H-pyran-4-one, reveals a rich and varied reactivity profile, particularly in cycloaddition reactions. Unlike its saturated counterpart, the conjugated system of 4H-pyran-4-one allows it to participate readily as a component in pericyclic reactions, most notably the Diels-Alder, or [4+2] cycloaddition, reaction. mdpi.com These reactions are powerful tools for the construction of complex cyclic and bicyclic systems. nih.gov

[4+2] Cycloadditions: Experimental and Theoretical Studies

The [4+2] cycloaddition reactions of pyranones have been the subject of extensive experimental and theoretical investigation. mdpi.comnih.gov These studies aim to understand the mechanisms, regioselectivity, and stereoselectivity of the reactions. 4H-pyran-4-one can act as the diene component in these reactions, reacting with various dienophiles to form bicyclic adducts.

Computational studies, often employing Density Functional Theory (DFT), have become indispensable for predicting the outcomes of these cycloadditions. nih.govresearchgate.net Theoretical calculations of transition state energies can accurately forecast which regio- and stereoisomers will be favored, aligning well with experimental observations. nih.gov For instance, studies on the related 2(H)-pyran-2-ones have shown that the activation energies calculated for different possible transition states can predict the experimentally observed product distribution. nih.govresearchgate.net

Mechanistically, while many Diels-Alder reactions are considered concerted processes that proceed through a single, synchronous transition state, some cycloadditions involving polar components may occur via a stepwise mechanism with a zwitterionic intermediate. mdpi.com Experimental evidence from kinetic studies and product analysis, combined with theoretical modeling, helps to elucidate the precise pathway for a given reaction. mdpi.com

Table 2: Comparison of Theoretical and Experimental Findings in Pyranone Cycloadditions

| Pyranone Reactant | Dienophile | Predicted Major Product(s) (via DFT) | Experimental Outcome | Reference |

|---|---|---|---|---|

| 4-Chloro-2(H)-pyran-2-one | Electron-deficient dienophiles | Mixture of 6-endo and 5-endo adducts | Non-selective formation of endo adducts | nih.gov |

Role of Electron-Withdrawing Groups in Cycloaddition Reactivity

The rate and success of a [4+2] cycloaddition are highly dependent on the electronic properties of both the diene and the dienophile. In a normal-demand Diels-Alder reaction, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor. This is because an electron-donating group (EDG) on the diene raises the energy of its Highest Occupied Molecular Orbital (HOMO), while an electron-withdrawing group (EWG) on the dienophile lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the HOMO-LUMO energy gap facilitates the reaction. youtube.com

Conversely, pyranones, which contain an electron-withdrawing carbonyl group within their conjugated system, are relatively electron-poor dienes. Therefore, they often participate in inverse-electron-demand Diels-Alder reactions. In these cases, the pyranone reacts efficiently with electron-rich dienophiles (e.g., enamines or vinyl ethers). The presence of additional EWGs on the pyranone ring, such as halo or trifluoromethyl groups, further lowers the energy of its LUMO, enhancing its reactivity as an electrophile and accelerating the inverse-electron-demand cycloaddition. researchgate.net

Table 3: Common Electron-Withdrawing Groups and Their Effect on Dienophile Reactivity

| Electron-Withdrawing Group (EWG) | Attached to Dienophile | Effect on Reaction Rate (Normal Demand) |

|---|---|---|

| -CHO (Aldehyde) | Propenal | Increased |

| -COOR (Ester) | Ethyl propenoate | Increased |

| -CN (Cyano) | Acrylonitrile | Increased |

Derivatization and Functionalization of the 4,4 Dimethoxy Tetrahydro 4h Pyran Scaffold for Advanced Applications

Systematic Functionalization of the Pyran Ring System

The functionalization of the 4,4-dimethoxy-tetrahydro-4H-pyran ring is primarily achieved through reactions that activate the core structure. The gem-dimethoxy group makes the C4 position inert to direct nucleophilic attack, unlike its parent ketone. Consequently, most functionalization strategies involve an initial transformation of this acetal (B89532). The principal reactions include acid-catalyzed hydrolysis to regenerate the parent ketone, tetrahydro-4H-pyran-4-one, or elimination of methanol (B129727) to form a reactive enol ether. researchgate.net These intermediates are then amenable to a wide range of chemical modifications.

Halogenation and Alkylation Strategies

Direct halogenation and alkylation of the this compound scaffold are not common due to the stability of the acetal. However, the pyran ring system's reactivity can be modified through systematic substitutions, such as iodination at other positions on the ring.

More complex carbon-carbon bond-forming reactions have been demonstrated where this compound acts as the starting material. In a key step for the synthesis of complex imidazole (B134444) derivatives, this compound is reacted with an isocyanide in the presence of a strong Lewis acid like titanium tetrachloride. google.comgoogle.com This reaction, while intricate, effectively serves to alkylate the core structure, paving the way for the construction of a new heterocyclic ring.

Table 1: Examples of Functionalization Reactions

| Starting Material | Reagents | Product | Reaction Type |

|---|

Introduction of Diverse Functional Groups at Specific Positions

The introduction of diverse functional groups onto the tetrahydropyran (B127337) ring from this compound is a cornerstone of its utility. The most significant functionalization is the Lewis acid-catalyzed elimination of methanol to yield 4-methoxy-5,6-dihydro-2H-pyran (MDHP). researchgate.netresearchgate.net This enol ether is a valuable reagent in its own right, particularly for introducing the 4-methoxytetrahydropyranyl (MTHP) protecting group to alcohols. researchgate.net

Beyond elimination, the acetal can undergo nucleophilic substitution of its methoxy (B1213986) groups, although this is less common. The most prevalent strategy for introducing diversity is the hydrolysis of the acetal back to tetrahydro-4H-pyran-4-one. This ketone is a versatile building block that readily undergoes reactions such as nucleophilic additions and condensations to introduce a vast array of functional groups. Furthermore, as demonstrated in patent literature, the entire this compound unit can be used as a synthon in complex, multi-step reactions to generate entirely new heterocyclic systems, such as substituted imidazoles. google.comgoogle.com

Table 2: Key Transformations of this compound

| Transformation | Reagents | Resulting Intermediate/Product | Primary Application |

|---|---|---|---|

| Elimination | TiCl₄ or other Lewis acids | 4-Methoxy-5,6-dihydro-2H-pyran | Synthesis of MTHP protecting group reagent. researchgate.netresearchgate.net |

| Hydrolysis | Acid or Base | Tetrahydro-4H-pyran-4-one | Precursor for further functionalization. |

| Substitution | Nucleophiles | Substituted pyrans | Introduction of other functional groups. |

Synthesis of Complex Molecular Architectures and Heterocyclic Systems via the Pyran Core

The stability of this compound makes it an excellent starting point for the synthesis of more complex molecules. It serves as a masked version of the more reactive tetrahydro-4H-pyran-4-one, allowing for its strategic introduction into a synthetic sequence.

Construction of Fused and Spiro-Heterocycles

While there are limited examples of this compound directly participating in the formation of fused or spiro-heterocycles, its role as a precursor is critical. The generation of tetrahydro-4H-pyran-4-one via hydrolysis is the most common entry point into these complex architectures. The ketone can then be used in intramolecular reactions or multi-component reactions to build fused ring systems or spirocyclic junctions. For instance, methods have been developed using samarium(II) iodide to promote cyclization sequences that provide spiro-fused oxygen heterocycles, a strategy for which derivatives of the pyran core are well-suited. researchgate.net

Application as a Building Block in Multi-Step Synthesis

The application of this compound as a foundational building block is well-documented. Its conversion to 4-methoxy-5,6-dihydro-2H-pyran (MDHP) is a prime example. researchgate.netresearchgate.net MDHP is used to introduce the MTHP protecting group, which has more desirable properties than the more common THP group for certain applications, such as in the synthesis of nucleoside derivatives for RNA and DNA chemistry. researchgate.netacs.org

Patents have extensively detailed its use as a starting material in the synthesis of pharmacologically active compounds. google.comgoogle.com For example, it is the starting point for a sequence leading to complex imidazole derivatives investigated as potential therapeutics. google.comgoogle.com In these syntheses, the tetrahydropyran ring is carried through several steps, demonstrating the utility of the title compound as a robust building block for creating advanced molecular structures. google.comgoogle.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound.

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. For this compound, the ¹H NMR spectrum would characteristically show a singlet for the six protons of the two equivalent methoxy groups. The protons on the tetrahydropyran ring would appear as multiplets due to spin-spin coupling.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and understanding the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu In the case of this compound, COSY spectra would show correlations between the protons on adjacent carbons in the pyran ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the carbon atoms of the methoxy groups would show a correlation with the singlet proton signal of these groups.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (typically 2-3 bonds) couplings between protons and carbons. youtube.com This technique is particularly powerful for identifying quaternary carbons, such as the C4 atom in this compound, by observing correlations from the methoxy protons to this carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.net For derivatives of this compound, NOESY can be used to confirm the stereochemistry and conformation of the molecule by observing through-space interactions between protons.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations |

| Methoxy Protons (-OCH₃) | Singlet | ~50-55 | HMBC to C4 |

| Ring Protons (adjacent to O) | Multiplet | ~60-65 | COSY to other ring protons; HSQC to attached carbon |

| Ring Protons (other) | Multiplet | ~30-40 | COSY to other ring protons; HSQC to attached carbon |

| C4 (quaternary) | - | ~95-105 | HMBC from methoxy protons |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In studies involving this compound or its derivatives, isotopes such as deuterium (B1214612) (²H) or oxygen-18 (¹⁸O) can be incorporated into the molecule. By tracking the position of these labels in the products using NMR or mass spectrometry, the specific bonds that are broken and formed during a reaction can be identified, providing conclusive evidence for a proposed mechanistic pathway. For example, in acid-catalyzed hydrolysis, labeling the methoxy groups with ¹⁸O could confirm whether the C-O bond of the methoxy group or the ring oxygen is cleaved.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, thus confirming the molecular formula of this compound as C₇H₁₄O₃. chemscene.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of this compound samples, as any impurities will be separated and identified by their mass spectra. Furthermore, GC-MS is a valuable tool for kinetic analysis, allowing researchers to monitor the progress of reactions involving this compound by quantifying the disappearance of reactants and the appearance of products over time.

Interactive Data Table: Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z Values |

| HRMS | Precise molecular weight and elemental composition | [M+H]⁺, [M+Na]⁺, etc. corresponding to C₇H₁₄O₃ |

| GC-MS | Purity assessment and identification of volatile components | Molecular ion peak and characteristic fragment ions |

X-ray Crystallography for Unambiguous Structural Confirmation of Derivatives

While obtaining suitable crystals of this compound itself may be challenging due to its liquid nature, X-ray crystallography of its solid derivatives provides the most definitive proof of molecular structure. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously confirming connectivity, stereochemistry, and conformation. For novel derivatives of this compound, X-ray crystallography is the gold standard for structural elucidation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique for the structural characterization of this compound. The FT-IR spectrum provides a unique molecular fingerprint by probing the vibrational modes of the chemical bonds within the molecule. Analysis of the spectrum allows for the identification of key functional groups, confirming the successful synthesis of the target compound from its precursor, tetrahydro-4H-pyran-4-one.

The structural elucidation via FT-IR centers on the disappearance of the characteristic carbonyl (C=O) stretch of the starting ketone and the appearance of new bands corresponding to the acetal functional group. The spectrum of the precursor, tetrahydro-4H-pyran-4-one, is dominated by a strong absorption band for the C=O stretching vibration, typically found in the region of 1715-1730 cm⁻¹. nih.gov

Upon conversion to this compound, this carbonyl peak is absent. Instead, the spectrum is characterized by several strong bands in the fingerprint region (1300-1000 cm⁻¹) associated with the newly formed C-O-C linkages of the dimethoxy acetal group. Specifically, strong asymmetric and symmetric C-O-C stretching vibrations are expected. Additionally, the spectrum retains the C-H stretching vibrations from the aliphatic ring and the methyl groups of the methoxy substituents.

Detailed research findings on the vibrational frequencies for this compound and related structures are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2960–2850 | Medium to Strong | C-H asymmetric and symmetric stretching of -CH₂- (ring) and -OCH₃ groups |

| 1470–1440 | Variable | -CH₂- scissoring (bending) |

| 1200–1050 | Strong | C-O-C asymmetric and symmetric stretching of the acetal and pyran ether linkages |

This table is generated based on established infrared group frequencies and data from analogous structures.

In-situ Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection (e.g., In-situ IR)

In-situ spectroscopic methods, particularly in-situ Fourier-Transform Infrared (FTIR) spectroscopy, offer powerful tools for real-time monitoring of the synthesis of this compound. nih.gov This technique allows researchers to track the concentration of reactants, products, and any transient intermediates directly in the reaction vessel without the need for sampling, providing critical insights into reaction kinetics, mechanisms, and endpoint determination. nih.govnih.gov

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of tetrahydro-4H-pyran-4-one with methanol. An in-situ FTIR probe, often a diamond-tipped Attenuated Total Reflectance (ATR) probe, can be immersed directly into the reaction mixture to acquire spectra at regular intervals throughout the process. youtube.com

The progress of the reaction can be quantitatively monitored by tracking specific, well-resolved infrared bands:

Reactant Consumption: The primary indicator of reaction progress is the decrease in the intensity of the strong carbonyl (C=O) stretching vibration from the starting material, tetrahydro-4H-pyran-4-one. This peak is typically observed around 1720 cm⁻¹. nih.gov

Product Formation: Concurrently, the formation of this compound is monitored by the increase in the intensity of the characteristic C-O-C stretching bands of the acetal group, which appear in the 1200-1050 cm⁻¹ region.

By plotting the absorbance of these key peaks against time, a detailed reaction profile is generated. This real-time data enables the precise determination of the reaction endpoint, optimization of reaction conditions (such as catalyst loading, temperature, and reactant ratios), and the potential detection of any unstable intermediates or side products that might form. nih.gov This approach provides a more comprehensive understanding of the transformation compared to traditional offline analysis methods like TLC or GC, which rely on analyzing discrete samples. nih.gov

Conclusion

4,4-Dimethoxy-tetrahydro-4H-pyran is a specialized yet significant compound in the field of organic synthesis. Its role as a stable, masked equivalent of tetrahydro-4H-pyran-4-one provides a strategic advantage in the design and execution of complex synthetic pathways. The ability to easily protect and deprotect the ketone functionality, coupled with its utility as a precursor to other valuable reagents like 4-methoxy-5,6-dihydro-2H-pyran, solidifies its importance as a versatile intermediate. As chemists continue to pursue the synthesis of increasingly complex and biologically active molecules, the strategic application of such well-defined building blocks will undoubtedly remain a key element of success.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 4,4-Dimethoxy-tetrahydro-4H-pyran, DFT calculations are instrumental in elucidating its structural and electronic features, as well as the mechanisms of reactions in which it participates. A common approach involves using hybrid functionals, such as B3LYP, paired with a basis set like 6-31G*, which provides a good balance between accuracy and computational cost for organic molecules.

The tetrahydropyran (B127337) ring in this compound predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For a disubstituted cyclohexane (B81311), the chair conformation is significantly more stable than the boat or twist-boat conformations. The energy difference is substantial, with the twist-boat conformer being approximately 5.5 kcal/mol higher in energy than the chair form in the gas phase.

Due to the geminal substitution at the C4 position, the two methoxy (B1213986) groups will occupy one axial and one equatorial position in the most stable chair conformation. The presence of the oxygen atom in the ring and the methoxy groups introduces stereoelectronic effects, such as the anomeric effect, which influences the conformational preferences and geometry of the molecule. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to favor the axial orientation, a preference that contradicts steric considerations alone.

Table 1: Representative Predicted Geometric Parameters for a Substituted Tetrahydropyran Ring (Illustrative)

| Parameter | Value (Chair Conformation) |

| C-O (ring) Bond Length | ~ 1.43 Å |

| C-C Bond Length | ~ 1.53 Å |

| C-O-C Bond Angle | ~ 111° |

| O-C-C Bond Angle | ~ 110° |

| C-C-C Bond Angle | ~ 111° |

This compound, being a ketal, can undergo hydrolysis under acidic conditions to yield tetrahydropyran-4-one and two equivalents of methanol (B129727). DFT calculations are pivotal in mapping the potential energy surface of this reaction, identifying intermediates and transition states.

The generally accepted mechanism for acid-catalyzed acetal (B89532) and ketal hydrolysis involves a multi-step process:

Protonation of one of the alkoxy oxygens.

Cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol molecule.

Nucleophilic attack of water on the oxocarbenium ion.

Deprotonation to form a hemiacetal or hemiketal.

Repetition of these steps for the second alkoxy group to yield the final ketone or aldehyde and another alcohol molecule.

The formation of the resonance-stabilized oxocarbenium ion is often the rate-determining step. Computational studies on the hydrolysis of related acetals have shown that the transition state for this step has a significant positive charge buildup on the carbon atom of the former ketal. Substituent effects play a crucial role in stabilizing or destabilizing this transition state. Electron-donating groups can stabilize the positive charge, thus accelerating the hydrolysis rate.

Transition state analysis using DFT allows for the calculation of activation energies, which provides quantitative insight into the reaction kinetics. For the hydrolysis of thymidine, a transition state was located where the distance between the attacking water nucleophile and the anomeric carbon was predicted to be 2.3 Å.

Conceptual DFT provides a framework to quantify the reactivity of molecules through various indices. The electrophilicity index (ω) and the nucleophilicity index (N) are particularly useful for understanding polar reactions.

The electrophilicity index measures the stabilization in energy when a system acquires additional electronic charge from the environment. It is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η). A higher ω value indicates a stronger electrophile. Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons.

For this compound, the oxygen atoms of the methoxy groups and the ring oxygen possess lone pairs of electrons, making them potential nucleophilic centers. The carbon atom of the ketal functional group (C4) is an electrophilic center, susceptible to nucleophilic attack, especially after protonation of one of the adjacent oxygen atoms.

While specific values for this compound are not available, studies on other organic molecules have established scales for these indices. For instance, molecules with an electrophilicity index greater than 1.5 eV are generally considered strong electrophiles.

Table 2: Conceptual DFT Reactivity Indices (Illustrative Definitions)

| Index | Formula | Description |

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nucleophile) - EHOMO(TCE) | Propensity of a species to donate electrons (referenced to tetracyanoethylene). |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. For this compound, understanding the distribution and energy of its electrons is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, thus acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms, reflecting their lone pair electrons. The LUMO is likely to be an antibonding orbital (σ*) associated with the C-O bonds of the ketal moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations on related pyranopyrazole derivatives have shown favorable HOMO-LUMO energy gaps, indicating their potential bioactivity.

Table 3: Representative FMO Energies and Gap for a Substituted Tetrahydropyran (Illustrative)

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 8.0 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to the anomeric effect. This involves the donation of electron density from the lone pairs of one oxygen atom into the antibonding orbital (σ*) of an adjacent C-O bond. The strength of these interactions can be estimated by second-order perturbation theory, providing a quantitative measure of their stabilizing effect.

NBO analysis of 2-substituted tetrahydropyrans has shown that these hyperconjugative interactions are significant and depend on the conformation of the molecule and the nature of the solvent. The analysis can also provide information about the hybridization of atomic orbitals and the charge distribution within the molecule, offering further insights into its reactivity. For instance, NBO analysis can confirm the presence of strong intermolecular hydrogen bonds in dimers of related molecules, as indicated by red shifts in stretching frequencies. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. This allows for the identification of electrophilic and nucleophilic sites, which are crucial for understanding chemical reactivity.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow regions represent neutral or intermediate potential.

For this compound, the oxygen atoms of the two methoxy groups and the oxygen atom within the pyran ring are expected to be the most electronegative centers. Consequently, the MEP map would likely show regions of high electron density (red) around these oxygen atoms, making them the primary sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the pyran ring would exhibit positive potential (blue), rendering them susceptible to nucleophilic interactions.

Table 1: Illustrative MEP Data for this compound This table presents hypothetical values to illustrate the expected outcomes of an MEP analysis.

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Predicted Reactivity |

|---|---|---|

| Pyran Oxygen | -150 to -200 | High potential for electrophilic attack |

| Methoxy Oxygens | -120 to -170 | High potential for electrophilic attack |

| Methoxy Hydrogens | +80 to +120 | Potential for nucleophilic interaction |

| Ring Hydrogens | +50 to +100 | Potential for nucleophilic interaction |

Simulation of Spectroscopic Data (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These simulations provide valuable insights into the molecular structure and can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors of the nuclei, theoretical chemical shifts can be predicted.

For this compound, a simulated ¹H NMR spectrum would be expected to show distinct signals for the protons of the methoxy groups and the protons on the tetrahydro-4H-pyran ring. Due to the symmetry of the molecule, the six protons of the two methoxy groups would likely appear as a single sharp singlet. The protons on the pyran ring would exhibit more complex splitting patterns due to their different chemical environments and spin-spin coupling with neighboring protons.

Similarly, a simulated ¹³C NMR spectrum would predict the chemical shifts for each unique carbon atom in the molecule. The carbon atom at the 4-position, bonded to two oxygen atoms (the acetal carbon), would be expected to have the most downfield chemical shift. The carbons of the methoxy groups would appear as a single peak, and the remaining carbons of the pyran ring would have distinct chemical shifts based on their proximity to the oxygen atoms.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical calculated values alongside known experimental data to illustrate the utility of NMR simulation.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| -OCH₃ | 3.25 | 3.18 | 48.5 | 48.9 |

| C2-H, C6-H | 3.65 | 3.62 | 62.0 | 61.7 |

| C3-H, C5-H | 1.80 | 1.77 | 34.5 | 34.2 |

| C4 | - | - | 98.0 | 98.3 |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

An NCI plot visualizes these interactions as surfaces, where the color of the surface indicates the type and strength of the interaction. Typically, blue surfaces represent strong attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces signify repulsive steric clashes.

In a theoretical NCI analysis of this compound, one would expect to observe van der Waals interactions within the molecule, particularly between the methoxy groups and the pyran ring. The analysis would reveal the spatial distribution of these interactions and highlight any potential steric hindrance. In a condensed phase or in the presence of other molecules, NCI analysis could also predict intermolecular hydrogen bonding if suitable hydrogen bond donors or acceptors are present.

Table 3: Illustrative Summary of Expected Non-Covalent Interactions in this compound This table provides a qualitative prediction of the types of non-covalent interactions that would be identified through NCI analysis.

| Interaction Type | Predicted Location | Significance |

|---|---|---|

| Van der Waals | Between methoxy groups and pyran ring | Contributes to conformational stability |

| Steric Repulsion | Between bulky substituents in close proximity | Influences preferred molecular conformation |

| Intramolecular Hydrogen Bonding | Unlikely due to lack of suitable donors/acceptors | Not expected to be a major stabilizing force |

Prediction of Thermodynamic Properties

Computational chemistry provides powerful tools for the prediction of various thermodynamic properties of molecules, such as heat capacity (Cₚ), entropy (S), and enthalpy (H). These properties are calculated based on the vibrational frequencies and rotational constants obtained from a DFT frequency calculation.

For this compound, a theoretical calculation of its thermodynamic properties would provide valuable data for understanding its behavior under different temperature and pressure conditions. These calculated values are essential for predicting reaction equilibria and spontaneity, as well as for process design and optimization in industrial applications.

Table 4: Illustrative Predicted Thermodynamic Properties of this compound at 298.15 K and 1 atm This table presents hypothetical values to demonstrate the type of data generated from thermodynamic calculations.

| Thermodynamic Property | Predicted Value | Unit |

|---|---|---|

| Heat Capacity (Cₚ) | 200 - 250 | J/mol·K |

| Entropy (S) | 350 - 400 | J/mol·K |

| Enthalpy (H) | 15 - 20 | kJ/mol |

Calculation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The calculation of NLO properties for this compound would involve determining its response to a strong electric field. Molecules with significant charge separation, often found in systems with electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit larger NLO responses. While this compound does not possess a classic push-pull electronic structure, the presence of polar C-O bonds could lead to a modest NLO response. A computational study would quantify this effect and assess its potential for NLO applications.

Table 5: Illustrative Predicted Non-linear Optical Properties of this compound This table contains hypothetical values to illustrate the expected outcome of an NLO property calculation.

| NLO Property | Predicted Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | 2.0 - 3.0 | Indicates charge asymmetry |

| First Hyperpolarizability (β) | 50 - 100 | Modest second-order NLO response expected |

Advanced Research Applications of 4,4 Dimethoxy Tetrahydro 4h Pyran and Its Derivatives

Applications in Complex Organic Synthesis

The tetrahydropyran (B127337) (THP) ring is a prevalent structural motif in a multitude of biologically active natural products. The strategic use of functionalized THP derivatives, such as 4,4-Dimethoxy-tetrahydro-4H-pyran, provides a powerful tool for the construction of these intricate molecules.

Stereoselective Synthesis of Chiral Molecules

The controlled synthesis of specific stereoisomers of chiral molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals where a single enantiomer often exhibits the desired therapeutic effect. organic-chemistry.org this compound can serve as a precursor to chiral tetrahydropyran derivatives, which are instrumental in stereoselective transformations. While the direct use of this compound as a chiral auxiliary is not extensively documented, its conversion to chiral synthons is a key strategy. numberanalytics.comnih.gov For instance, the synthesis of enantiomerically pure 2,6-disubstituted tetrahydropyrans often relies on chiral building blocks that can be conceptually derived from the hydrolysis and subsequent modification of this compound to its corresponding ketone, Tetrahydro-4H-pyran-4-one. chemicalbook.com This ketone can then undergo various stereoselective reactions, such as asymmetric hydrogenation or alkylation, to introduce chirality.

These chiral tetrahydropyran building blocks are then utilized in the synthesis of complex molecules where the stereochemistry of the THP ring is crucial for biological activity. Methodologies like intramolecular amide enolate alkylation have been successfully employed to achieve highly stereoselective construction of 2,6-cis-disubstituted tetrahydropyrans, a common feature in many natural products. nih.govnih.gov

Convergent Synthesis of Natural Products and Complex Bioactive Compounds

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis. The tetrahydropyran ring is a key component of numerous complex natural products, including the potent antitumor agent phorboxazole A and the anti-Leishmania agent (-)-centrolobine. researchgate.netacs.org

The synthesis of (-)-centrolobine, for example, showcases the importance of the stereoselective construction of a 2,6-cis-disubstituted tetrahydropyran ring. nih.govnih.gov While specific literature explicitly detailing the use of this compound as the starting material for the total synthesis of these natural products is not abundant, the methodologies employed often rely on tetrahydropyran-based building blocks that are conceptually accessible from it. The conversion of this compound to Tetrahydro-4H-pyran-4-one provides a versatile intermediate that can be elaborated into the necessary fragments for these convergent syntheses. chemicalbook.com Furthermore, spiroketals, another important class of natural products, can be synthesized using precursors derived from tetrahydropyran structures. nih.govrsc.orgresearchgate.netresearchgate.net

Role in Medicinal Chemistry Research

The tetrahydropyran scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. This compound and its derivatives serve as valuable starting materials and intermediates in the discovery and development of new therapeutic agents. nih.govmdpi.com

Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)